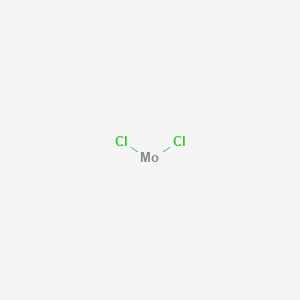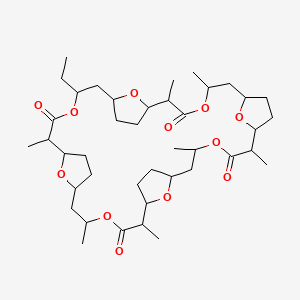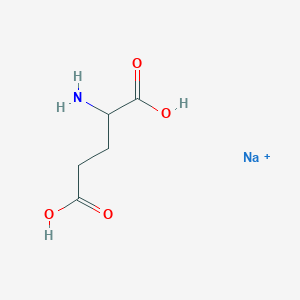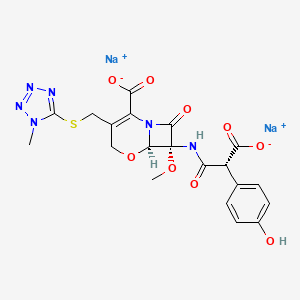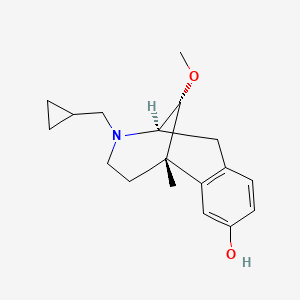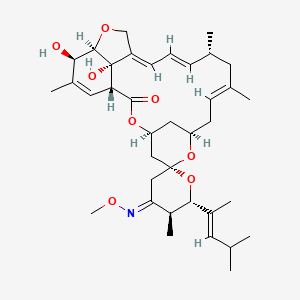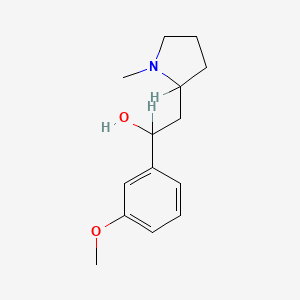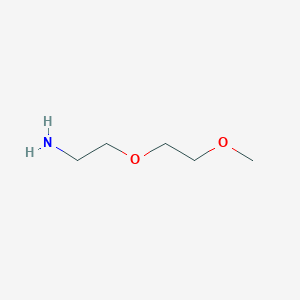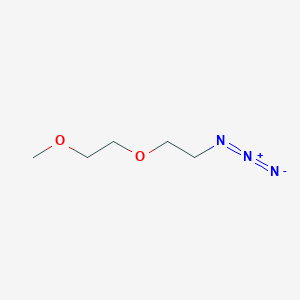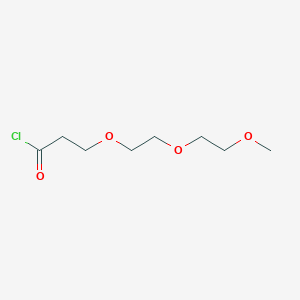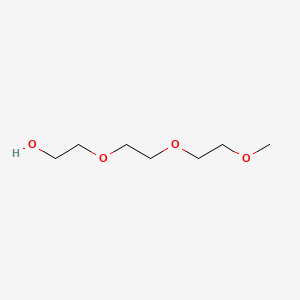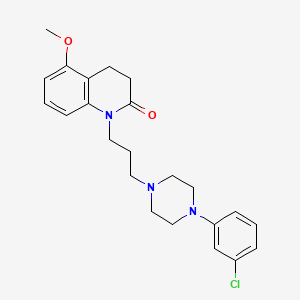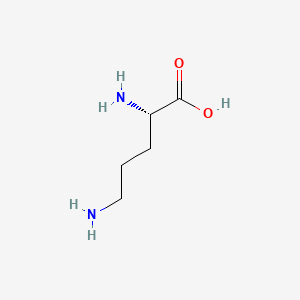
L-ornithine
Übersicht
Beschreibung
Ornithin ist eine nicht-proteinogene Aminosäure, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen im menschlichen Körper spielt. Es ist eine Zwischenverbindung im Harnstoffzyklus, der für die Entfernung von Ammoniak verantwortlich ist, einem giftigen Nebenprodukt des Proteinstoffwechsels . Ornithin wird aus Arginin synthetisiert und anschließend im Harnstoffzyklus in Citrullin umgewandelt . Diese Umwandlung hilft bei der Entgiftung von Ammoniak und unterstützt die Produktion von Harnstoff, der über den Urin ausgeschieden wird . Ornithin kommt von Natur aus in geringen Mengen in bestimmten Lebensmitteln vor und kann auch als Nahrungsergänzungsmittel für bestimmte gesundheitliche Vorteile eingenommen werden .
Wirkmechanismus
Target of Action
L-Ornithine primarily targets the urea cycle in the liver, where it acts as an intermediary . It also targets the carbamoyl phosphate synthetase 1 (CSP1) and ornithine transcarbamylase (OTC) enzymes, which are involved in the urea cycle .
Mode of Action
This compound interacts with its targets by participating in the urea cycle . It is produced from the splitting off of urea from arginine . This compound allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . It also activates carbamoyl phosphate synthetase, a key enzyme in the urea cycle .
Biochemical Pathways
This compound is involved in the urea cycle , a series of biochemical reactions in the liver that detoxify ammonia, a toxic byproduct of protein metabolism . By converting ammonia into urea, which can be safely excreted through urine, this compound helps maintain a healthy nitrogen balance . It also participates in the synthesis of other amino acids, such as proline and glutamic acid .
Pharmacokinetics
This compound, as part of the stable salt this compound L-Aspartate (LOLA), readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . It serves as an intermediary in the urea cycle in periportal hepatocytes in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of toxic ammonium plasma levels, beneficial modulation of genes related to fatty acid import/transport, reduction of cellular ATP and acetyl-CoA, and favorable modulation of master regulators/genes of energy balance/mitochondrial biogenesis . It also reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in microbial fermentation, a technique used to produce this compound, the production capacity can be affected by factors such as the strain of the microorganism used, the fermentation conditions, and the presence of precursor glutamate .
Biochemische Analyse
Biochemical Properties
L-Ornithine participates in various biochemical reactions. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . The presence of two amino groups in ornithine makes it unique among other amino acids. This molecular structure allows ornithine to participate in various metabolic pathways and reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, this compound has been found to decrease cell impedance and elevate the BBB model permeability in vitro . In addition, this compound has been reported to have beneficial effects on the liver and the heart .
Molecular Mechanism
This compound is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . This compound also serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, this compound is a key substrate for ammonia detoxification via the urea cycle .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and cellular processes can change over time in laboratory settings. For instance, this compound has been shown to induce a phase advance in the rhythm of PER2 expression in an in vivo monitoring system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle .
Transport and Distribution
It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .
Subcellular Localization
It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ornithin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Hydrolyse von Arginin unter Verwendung des Enzyms Arginase, das Ornithin und Harnstoff erzeugt . Ein weiteres Verfahren beinhaltet die Verwendung von L-Ornithinhydrochlorid, das in Wasser gelöst und mit Anionenaustauscherharz vermischt wird. Anschließend wird Aspartat zugegeben und das Gemisch gerührt, filtriert und kristallisiert, um L-Ornithin-L-Aspartat zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ornithin erfolgt häufig durch die Fermentation von Mikroorganismen wie Escherichia coli. Diese Mikroorganismen werden gentechnisch so verändert, dass sie Ornithin überproduzieren, indem sie die Stoffwechselwege manipulieren, die an seiner Synthese beteiligt sind . Dem Fermentationsprozess folgen Reinigungsschritte, um Ornithin für den kommerziellen Einsatz zu isolieren und zu reinigen .
Chemische Reaktionsanalyse
Reaktionstypen
Ornithin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ornithin kann zu Glutamat oxidiert werden, einem wichtigen Neurotransmitter im Gehirn.
Decarboxylierung: Ornithin kann durch das Enzym Ornithin-Decarboxylase zu Putrescin decarboxyliert werden, einem Vorläufer für Polyamine wie Spermidin und Spermin.
Transaminierung: Ornithin kann Transaminierungsreaktionen eingehen, um andere Aminosäuren wie Prolin und Citrullin zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Decarboxylierung: Diese Reaktion erfordert typischerweise das Enzym Ornithin-Decarboxylase und findet unter physiologischen Bedingungen statt.
Transaminierung: Diese Reaktion beinhaltet das Enzym Ornithin-Aminotransferase und erfordert Pyridoxalphosphat als Cofaktor.
Wichtige gebildete Produkte
Glutamat: Wird durch Oxidation von Ornithin gebildet.
Putrescin: Wird durch Decarboxylierung von Ornithin gebildet.
Prolin und Citrullin: Werden durch Transaminierungsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
Ornithin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Ornithin spielt eine Rolle im Harnstoffzyklus und ist an der Entgiftung von Ammoniak beteiligt.
Medizin: Die Supplementierung mit Ornithin wurde auf sein Potenzial untersucht, die Leberfunktion zu verbessern und den Ammoniakspiegel bei Patienten mit Lebererkrankungen zu senken.
Industrie: Ornithin wird zur Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet.
Wirkmechanismus
Ornithin übt seine Wirkungen durch verschiedene Mechanismen aus:
Harnstoffzyklus: Ornithin ist eine Schlüsselzwischenverbindung im Harnstoffzyklus, wo es hilft, Ammoniak zu entgiften, indem es es zur Ausscheidung in Harnstoff umwandelt.
Polyaminsynthese: Ornithin ist der Ausgangspunkt für die Synthese von Polyaminen wie Putrescin, Spermidin und Spermin, die für das Zellwachstum und die Zellproliferation essentiell sind.
Freisetzung von Wachstumshormon: Ornithin stimuliert die Freisetzung von Wachstumshormon, das anabole Wirkungen hat und das Muskelwachstum fördert.
Analyse Chemischer Reaktionen
Types of Reactions
Ornithine undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate, which is an important neurotransmitter in the brain.
Decarboxylation: Ornithine can be decarboxylated by the enzyme ornithine decarboxylase to form putrescine, a precursor for polyamines such as spermidine and spermine.
Transamination: Ornithine can undergo transamination reactions to form other amino acids such as proline and citrulline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Decarboxylation: This reaction typically requires the enzyme ornithine decarboxylase and occurs under physiological conditions.
Transamination: This reaction involves the enzyme ornithine aminotransferase and requires pyridoxal phosphate as a cofactor.
Major Products Formed
Glutamate: Formed through the oxidation of ornithine.
Putrescine: Formed through the decarboxylation of ornithine.
Proline and Citrulline: Formed through transamination reactions.
Wissenschaftliche Forschungsanwendungen
Ornithine has a wide range of scientific research applications, including:
Biology: Ornithine plays a role in the urea cycle and is involved in the detoxification of ammonia.
Medicine: Ornithine supplementation has been investigated for its potential to improve liver function and reduce ammonia levels in patients with liver disease.
Industry: Ornithine is used in the production of dietary supplements and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Ornithin ähnelt anderen Aminosäuren wie Arginin und Citrullin, die ebenfalls am Harnstoffzyklus beteiligt sind . Ornithin ist einzigartig in seiner Rolle als Vorläufer für die Polyaminsynthese und seiner Fähigkeit, die Freisetzung von Wachstumshormon zu stimulieren . Weitere ähnliche Verbindungen sind:
Arginin: Eine Aminosäure, die im Harnstoffzyklus in Ornithin umgewandelt wird.
Citrullin: Eine Zwischenverbindung im Harnstoffzyklus, die aus Ornithin synthetisiert wird.
Prolin: Eine Aminosäure, die durch Transaminierungsreaktionen aus Ornithin synthetisiert wird.
Zusammenfassend lässt sich sagen, dass Ornithin eine vielseitige Aminosäure ist, die eine bedeutende Rolle in verschiedenen physiologischen Prozessen, chemischen Reaktionen und wissenschaftlichen Forschungsanwendungen spielt. Seine einzigartigen Eigenschaften und Funktionen machen es zu einer wichtigen Verbindung in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
| Record name | L-Ornithine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883219 | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
| Record name | Ornithine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 620 mg/mL | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine). | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
| Record name | L-(-)-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ornithine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Ornithine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ornithine's primary target is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. [, ] Ornithine binds to ODC's active site, and the enzyme catalyzes its decarboxylation to putrescine. [, ] This initiates the polyamine biosynthesis pathway, ultimately leading to the production of spermidine and spermine, which are essential for cell growth and proliferation. [, , ]
A: While the provided research does not delve into detailed spectroscopic data, L-ornithine (C5H12N2O2) has a molecular weight of 132.16 g/mol. []
A: Arginase, an enzyme involved in the urea cycle, plays a crucial role in providing Ornithine for polyamine synthesis in extrahepatic tissues. [] Studies have shown elevated arginase activity and consequently higher Ornithine levels in both squamous cell and basal cell carcinomas of the human skin. [] This suggests that increased arginase activity contributes to malignancy by increasing the availability of Ornithine for polyamine biosynthesis, crucial for tumor cell proliferation. []
A: Gyrate Atrophy, a rare genetic disorder, is caused by Ornithine-delta-aminotransferase (OAT) deficiency. [, ] OAT is responsible for breaking down Ornithine, and its deficiency leads to a build-up of Ornithine in the body, particularly in the eye. [, ] This accumulation, rather than the lack of OAT activity itself, is thought to be a primary driver of retinal degeneration in GA. [] Reducing Ornithine levels through dietary restrictions, specifically arginine restriction, has been shown to prevent retinal degeneration in a mouse model of GA. []
A: Studies have shown that oral administration of this compound in mice, at doses ranging from 2.5 to 4.0 mmol/100 g body weight per day for six weeks, leads to a significant increase in both plasma ammonia and urinary orotate levels. [] The increase in orotic acid seems to stem primarily from mitochondrial carbamyl phosphate synthesis rather than the cytoplasmic pathway. [] Additionally, glutamine administration was observed to decrease hepatic ornithine decarboxylase activity without affecting hepatic ornithine aminotransferase. [] These findings suggest that the elevated orotate excretion observed is primarily caused by the impact of glutamine on mitochondrial carbamyl phosphate synthesis and not directly due to altered ornithine metabolism. []
A: Research shows that during gestation in pigs, allantoic fluid exhibits an unusually high concentration of Arginine and Ornithine, unlike any other known biological fluid. [] These amino acids account for a significant portion of the total free alpha-amino acid nitrogen in allantoic fluid, with Arginine being dominant in mid-gestation (Days 35-40) and Ornithine becoming most abundant towards the end (Day 45). [] These findings highlight a potential crucial role of Arginine and Ornithine in fetal-placental nutrition and metabolism during pig pregnancy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


